molecular formula C19H15NO4 B4765382 {[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile

{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile

Cat. No. B4765382
M. Wt: 321.3 g/mol
InChI Key: OKDKYUJLZXVVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is known to have various biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of {[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in oxidative stress, inflammation, and cancer development.
Biochemical and Physiological Effects:
Studies have shown that {[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile has various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell proliferation in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using {[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile in lab experiments is its high purity and stability. This makes it easier to control the experimental conditions and obtain reliable results. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.

Future Directions

There are several future directions for research on {[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, which could lead to the development of more specific and effective drugs. Additionally, the synthesis method could be further optimized to improve the yield and purity of the compound.

Scientific Research Applications

The compound {[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile has been studied for its potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and anticancer properties. These properties make it a promising candidate for further investigation in the fields of medicine, pharmacology, and biochemistry.

properties

IUPAC Name

2-[3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-12-7-13(2)9-15(8-12)24-18-11-23-17-10-14(22-6-5-20)3-4-16(17)19(18)21/h3-4,7-11H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDKYUJLZXVVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3,5-Dimethylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.